

Application Notes and Protocols for Nispomeben in Non-Opioid Pain Relief Research

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Compound of Interest

Compound Name: **Nispomeben**

Cat. No.: **B15601729**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nispomeben (formerly NRD.E1) is an investigational, orally active, small molecule being developed as a non-opioid analgesic for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN).^{[1][2][3]} Its novel mechanism of action, which does not involve opioid receptors, makes it a promising candidate to address the unmet medical need for effective and non-addictive pain therapies.^{[1][2][3]} **Nispomeben** has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of PDPN.^[3]

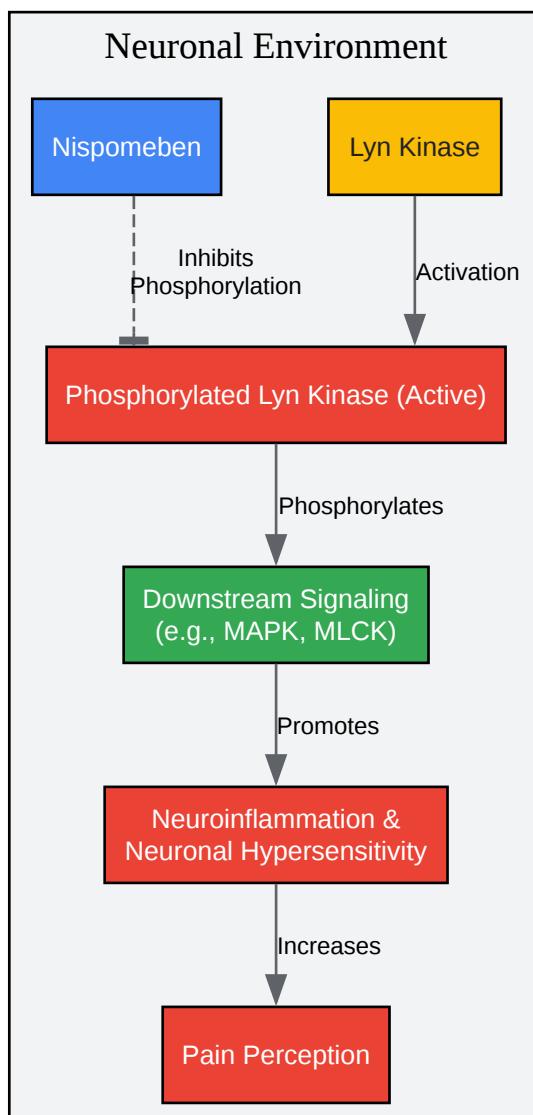
These application notes provide an overview of **Nispomeben**'s mechanism of action, summaries of clinical trial data, and detailed protocols for preclinical and clinical research to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Inhibition of Lyn Kinase

Nispomeben's analgesic effect is attributed to its unique mechanism of action: the inhibition of Lyn kinase phosphorylation.^[4] Lyn is a member of the Src family of non-receptor protein tyrosine kinases, which are crucial regulators of various cellular signaling pathways.^[5] Expressed in hematopoietic and neuronal cells, Lyn kinase is involved in both activating and inhibitory signaling cascades that modulate immune responses and neuronal functions.^{[5][6][7]}

In the context of pain, particularly neuropathic pain, the inhibition of Lyn kinase by **Nispomeben** is thought to interfere with neuroinflammatory processes in the central nervous system. Lyn kinase can be activated by stimuli such as Brain-Derived Neurotrophic Factor (BDNF) and, in turn, phosphorylate downstream targets like Myosin Light Chain Kinase (MLCK), influencing neuronal activity.^[8] By inhibiting Lyn kinase, **Nispomeben** may disrupt these signaling pathways, leading to a reduction in neuronal hypersensitivity and pain perception.

Proposed Signaling Pathway for Nispomeben's Analgesic Effect



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Proposed mechanism of **Nispomeben** in reducing pain perception.

Quantitative Data from Clinical Trials

Nispomeben has undergone Phase 1 and a Phase 2a clinical trial. A Phase 2b trial is currently ongoing with topline results expected in late 2025.[\[3\]](#)[\[9\]](#)

Phase 2a Efficacy Data in Painful Diabetic Peripheral Neuropathy

The Phase 2a study was a randomized, double-blind, placebo-controlled, dose-finding, proof-of-concept study in 88 patients with moderate to severe PDPN over a 3-week treatment period. [\[1\]](#)[\[2\]](#)

Dose Group	Placebo-Corrected Treatment Effect (Change in NRS)	p-value
40 mg/day	-0.82	0.034
150 mg/day	-0.66	0.061

NRS: Numerical Rating Scale for pain (0-10, where 0 is no pain and 10 is the worst possible pain). A negative value indicates a greater reduction in pain compared to placebo.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The pre-specified p-value for statistical significance with multiplicity adjustment was p=0.016, which was narrowly missed.[\[1\]](#)

Phase 1 Pharmacokinetic Profile

Three Phase 1 studies in healthy volunteers provided the following pharmacokinetic insights.

Parameter	Observation
Absorption	Dose-dependent
Food Effect	Small increase in peak exposure when administered with food
Accumulation	No relevant accumulation after repeated oral administration
	Single doses up to 1200 mg and repeated doses of 300 mg/day for five consecutive days were studied. [1] [2]

Safety and Tolerability (Phase 1 and 2a)

Across both Phase 1 and Phase 2a studies, **Nispomeben** was reported to be well-tolerated.

Adverse Events	Observation
Treatment-Emergent Adverse Events	No subject discontinuations due to treatment-emergent adverse events in the Phase 2a study. [1]
Serious Adverse Events	Not reported in the available literature for Phase 1 or 2a.

Experimental Protocols

Preclinical Evaluation of Nispomeben in a Rodent Model of Diabetic Neuropathy

This protocol describes a standard method for inducing diabetic neuropathy in rats using streptozotocin (STZ) and assessing the analgesic efficacy of a test compound like **Nispomeben**.

1. Induction of Diabetic Neuropathy (STZ Model)

- Animals: Adult male Sprague-Dawley rats (250-300g).
- Induction Agent: Streptozotocin (STZ) dissolved in 0.9% sodium chloride.
- Procedure:
 - Fast rats overnight.[15]
 - Administer a single intraperitoneal (i.p.) injection of STZ (60-75 mg/kg).[16][17]
 - Confirm diabetes one week post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM (or >300 mg/dL) are considered diabetic.[16][17]
 - Monitor body weight and general health of the animals.

2. Assessment of Neuropathic Pain

- Mechanical Allodynia (von Frey Test):
 - Acclimatize rats in individual Plexiglas chambers on a wire mesh floor for at least 15-20 minutes.[16][17]
 - Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
 - A positive response is a sharp withdrawal of the paw.
 - Determine the 50% paw withdrawal threshold using the up-down method.
- Thermal Hyperalgesia (Hargreaves Test):
 - Place rats on a glass surface within an enclosure and allow them to acclimatize.[4][18][19][20]
 - Position a radiant heat source under the glass, focused on the plantar surface of the hind paw.[4][18][19][20]

- Measure the latency for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20-35 seconds) should be used to prevent tissue damage.[18]

3. Administration of **Nispomeben** and Data Analysis

- Dosing: Administer **Nispomeben** or vehicle control orally (gavage) at predetermined doses.
- Testing: Perform von Frey and Hargreaves tests at baseline (before STZ), post-diabetes confirmation (before treatment), and at various time points after **Nispomeben** administration.
- Data Analysis: Compare the paw withdrawal thresholds and latencies between the **Nispomeben**-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Clinical Trial Protocol Outline: Phase 2 Study of **Nispomeben** for Painful Diabetic Peripheral Neuropathy

This protocol is based on the design of the completed Phase 2a study of **Nispomeben**.[1][2]

1. Study Design

- Randomized, double-blind, placebo-controlled, dose-finding, multicenter study.

2. Patient Population

• Inclusion Criteria:

- Adults with a diagnosis of painful diabetic peripheral neuropathy for at least 3 months.
- Moderate to severe pain, defined as a score of ≥ 4 on an 11-point Numerical Rating Scale (NRS).

• Exclusion Criteria:

- Other causes of peripheral neuropathy.
- Use of other analgesic medications that cannot be washed out.

3. Treatment

- Run-in Period: A 1-week single-blind placebo run-in period to establish baseline pain scores and exclude placebo responders.[[1](#)]
- Treatment Period: 3 weeks of double-blind treatment.[[1](#)][[2](#)]
- Treatment Arms:
 - **Nispomeben** (e.g., 10 mg/day, 40 mg/day, 150 mg/day).[[1](#)][[2](#)]
 - Placebo.

4. Efficacy and Safety Assessments

- Primary Endpoint: Change from baseline in the weekly average of the 24-hour average pain score on the 11-point NRS.
- Secondary Endpoints:
 - Patient Global Impression of Change (PGIC).
 - Sleep interference scores.
 - Short-Form McGill Pain Questionnaire (SF-MPQ).
- Safety Assessments:
 - Incidence and severity of adverse events.
 - Physical and neurological examinations.
 - Laboratory evaluations.

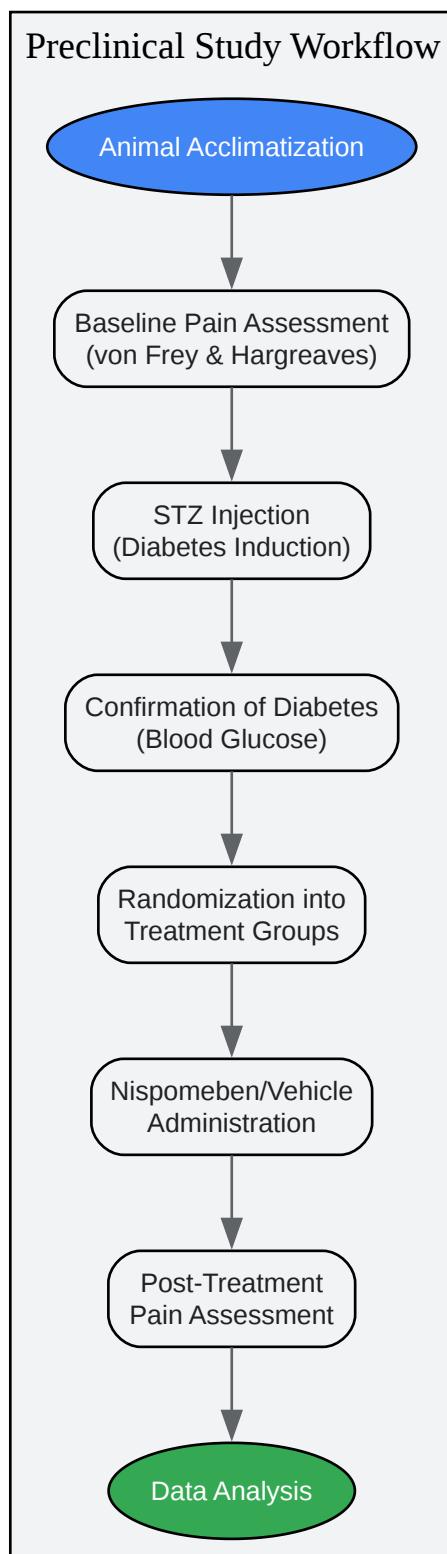
5. Statistical Analysis

- The primary efficacy analysis will compare the change in NRS scores between each **Nispomeben** dose group and the placebo group.

- Appropriate statistical tests will be used to analyze secondary endpoints and safety data.

Visualizations

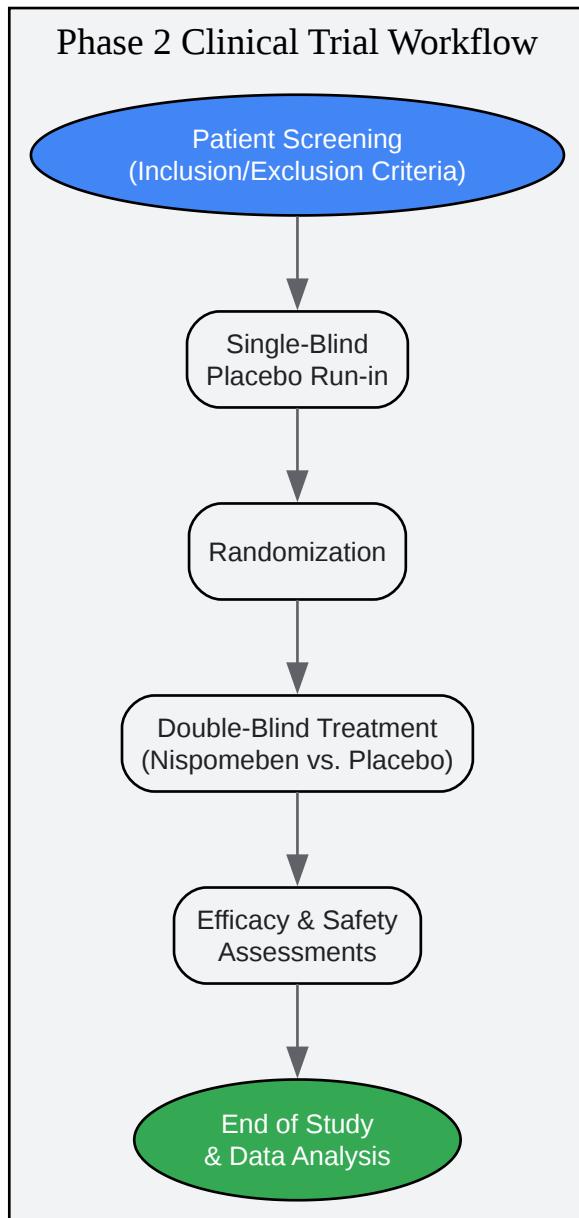
Experimental Workflow for Preclinical Assessment



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Workflow for preclinical evaluation of **Nispomeben**.

Logical Flow of a Phase 2 Clinical Trial



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Simplified workflow for a Phase 2 clinical trial of **Nispomeben**.

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